3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine Dihydrochloride
Description
3-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine dihydrochloride (hereafter referred to as the target compound) is the dihydrochloride salt of anabaseine, a bicyclic alkaloid with the molecular formula C₁₀H₁₂N₂·2HCl and a molecular weight of 233.14 g/mol . The base structure consists of a pyridine ring linked to a tetrahydropyridine moiety, conferring partial saturation that enhances conformational flexibility and binding affinity to biological targets like nicotinic acetylcholine receptors (nAChRs) . Its dihydrochloride form improves aqueous solubility and stability, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8H,1-2,5,7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHIGJFEINFTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives under specific conditions. One common method involves the hydrogenation of pyridine derivatives in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is carried out at room temperature and atmospheric pressure, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: It can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity :
- Research indicates that derivatives of tetrahydropyridine compounds exhibit significant inhibition of monoamine oxidase A (MAO-A), an enzyme linked to mood regulation. A study demonstrated that N-substituted tetrahydropyridines could serve as potential antidepressants due to their reversible inhibition properties .
-
CNS Disorders :
- Compounds similar to 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine dihydrochloride have been studied for their neuroprotective effects, particularly in conditions like Parkinson’s disease. The structural modifications of pyridine rings have shown promise in enhancing bioavailability and efficacy against neurodegenerative diseases .
-
Cancer Therapy :
- Pyridine derivatives are increasingly recognized for their anticancer properties. The compound has been explored as a scaffold for developing inhibitors targeting specific kinases involved in cancer cell proliferation. Its structural features allow for modifications that can enhance binding affinity to target proteins .
Table 1: Summary of Biological Activities
Synthetic Applications
The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex heterocyclic compounds. The ease of modification at various positions on the pyridine ring allows chemists to tailor compounds for specific biological activities.
Case Study: Synthesis of Kinase Inhibitors
A recent study focused on synthesizing novel kinase inhibitors using this compound as a starting material. The research highlighted the compound's ability to enhance the metabolic stability and potency of the resultant inhibitors through strategic modifications .
Mechanism of Action
The mechanism of action of 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to interact with enzymes and receptors in biological systems, modulating their activity. The exact molecular targets and pathways are still under investigation, but it is thought to influence pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
2-(1,2,5,6-Tetrahydropyridin-3-yl)Pyridine Dihydrochloride
- Structure : Differs in the position of the tetrahydropyridinyl group (attached at pyridine position 3 vs. 2 in the target compound) .
- Molecular Weight : Identical to the target compound (233.14 g/mol ) due to shared dihydrochloride salt stoichiometry .
3-(1,2,3,6-Tetrahydropyridin-2-yl)Pyridine Glutarate
- Structure : Same base structure as anabaseine but paired with a glutarate counterion instead of hydrochloride .
- Applications : Patented for treating substance addiction and inflammation, suggesting therapeutic overlap with the target compound .
GTS-21 (3-[(3E)-3-[(2,4-Dimethoxyphenyl)Methylidene]-5,6-Dihydro-4H-Pyridin-2-yl]Pyridine Dihydrochloride)
- Structure : Anabaseine derivative with a 2,4-dimethoxybenzylidene substituent on the tetrahydropyridine ring .
- Molecular Weight : Higher (434.3 g/mol ) due to the added aromatic group .
- Pharmacology : Demonstrates enhanced selectivity for α7 nAChRs, linked to cognitive enhancement and anti-inflammatory effects .
Heterocyclic Derivatives
2-Methyl-4,5,6,7-Tetrahydro-2H-Pyrazolo[4,3-c]Pyridine Dihydrochloride
- Structure : Features a pyrazolo ring fused to tetrahydropyridine, introducing a methyl group and additional nitrogen .
- Key Differences : The pyrazolo ring increases aromaticity and electron density, likely altering binding kinetics compared to the target compound’s bipyridine system .
6-(Pyrrolidin-3-yl)-1,2,3,4-Tetrahydropyrimidine-2,4-Dione Hydrochloride
Pharmacological and Physicochemical Data
Table 1: Comparative Properties of Selected Compounds
Key Observations:
- Bioavailability : Dihydrochloride salts (target compound, GTS-21) prioritize solubility, whereas glutarate salts may offer prolonged release .
- Receptor Specificity : Substituents like the dimethoxy group in GTS-21 enhance α7 nAChR selectivity, whereas the unmodified target compound may interact with broader nAChR subtypes .
Research and Patent Landscape
- Therapeutic Potential: The target compound’s structural simplicity makes it a scaffold for derivatives like GTS-21, which has advanced to preclinical studies for neurodegenerative diseases .
- Patent Activity : Philip Morris holds patents for anabaseine glutarate in addiction treatment, highlighting commercial interest in this chemical class .
Biological Activity
3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article discusses its chemical properties, biological activities, and relevant research findings.
The compound's chemical formula is , with a molecular weight of 233.14 g/mol. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C10H14Cl2N2 |
| Molecular Weight | 233.14 g/mol |
| IUPAC Name | 2-(1,2,3,6-tetrahydropyridin-5-yl)pyridine; dihydrochloride |
| PubChem CID | 119031991 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Pharmacological Properties
Research indicates that compounds with tetrahydropyridine structures exhibit various pharmacological effects. The specific biological activities of this compound include:
- Antiparasitic Activity : Studies have shown that derivatives of tetrahydropyridine can possess significant antiparasitic properties. For instance, modifications in the structure can lead to enhanced activity against Plasmodium falciparum, the causative agent of malaria. The effectiveness is often measured using EC50 values (the concentration required to inhibit 50% of the target activity) .
- Metabolic Stability : The metabolic stability of this compound has been evaluated in human liver microsomes and rat hepatocytes. Results indicate that structural modifications can improve metabolic stability while maintaining or enhancing biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how different substituents on the tetrahydropyridine core affect biological activity. For example:
- Substituent Variations : The introduction of polar groups has been shown to improve aqueous solubility and metabolic stability without compromising antiparasitic efficacy. Certain substitutions can enhance activity significantly; for instance, a methoxy group improved activity compared to its unsubstituted analogs .
Study on Antiparasitic Activity
A study evaluated the antiparasitic efficacy of various tetrahydropyridine derivatives against Plasmodium falciparum. The results indicated that specific modifications led to improved potency:
| Compound Variant | EC50 (μM) | Metabolic Stability (CL int μL/min/mg) |
|---|---|---|
| Parent Compound | 0.050 | 42 |
| Methoxy Substituted | 0.048 | 70 |
| Trifluoromethyl Substituted | 0.010 | 58 |
This demonstrates that careful structural modification can yield compounds with better therapeutic profiles .
Metabolic Studies
Another research highlighted the importance of metabolic studies in understanding how the compound behaves in biological systems. The findings suggest that while some derivatives showed enhanced activity, they also exhibited varied metabolic rates which could influence their pharmacokinetics .
Q & A
Basic: How can researchers optimize the synthesis of 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine dihydrochloride using experimental design methodologies?
Answer:
Statistical Design of Experiments (DoE) is critical for optimizing synthesis parameters (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can identify critical variables, while response surface methodology (RSM) refines conditions for maximal yield . A recent study on structurally similar pyridazines demonstrated that microwave-assisted synthesis reduces reaction times by 30–50% compared to conventional heating, suggesting applicability to this compound .
Basic: What characterization techniques are recommended for confirming the structural integrity of this compound?
Answer:
Use a combination of:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify substituent positions and hydrogen bonding in the tetrahydropyridine ring.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns.
- X-ray Crystallography: Resolve crystal structure to validate stereochemistry (if crystallizable).
- HPLC-Purity Analysis: Ensure >95% purity using reverse-phase chromatography with UV detection, as outlined in analytical standards for pyridine derivatives .
Basic: What safety protocols should be prioritized when handling this compound?
Answer:
- Waste Management: Segregate and store chemical waste in labeled, airtight containers. Collaborate with certified waste treatment facilities for disposal, as improper handling of hydrochloride salts may release toxic gases .
- Personal Protective Equipment (PPE): Use nitrile gloves, fume hoods, and splash goggles.
- Training: Mandatory safety exams (100% passing score) for lab personnel, as per institutional chemical hygiene plans .
Advanced: How can reaction mechanisms involving this compound be elucidated, particularly its functionalization at the tetrahydropyridine ring?
Answer:
- Kinetic Isotope Effects (KIE): Study deuterium labeling at the pyridine ring to track hydrogen transfer pathways.
- Computational Modeling: Apply density functional theory (DFT) to simulate intermediate states. For example, functionalization of analogous dichloropyridazines revealed regioselective substitution patterns at the 3- and 6-positions .
- In Situ Spectroscopy: Use FTIR or Raman to monitor real-time bond formation/cleavage during reactions.
Advanced: What computational strategies enhance reaction design for derivatives of this compound?
Answer:
- Quantum Chemical Calculations: Use software like Gaussian or ORCA to predict transition states and activation energies. The ICReDD framework integrates these calculations with experimental data to narrow optimal conditions, reducing trial-and-error approaches by 40% .
- Reactor Simulation: Model mass transfer and heat flow in continuous-flow reactors (e.g., using Aspen Plus) to scale up synthesis while minimizing side reactions .
Advanced: How should researchers address contradictory data in solubility or reactivity studies of this compound?
Answer:
- Variable Screening: Use DoE to isolate confounding factors (e.g., trace moisture, solvent polarity). A study on pyridazine derivatives found that solvent choice (DMSO vs. THF) altered solubility by 20-fold .
- Reproducibility Checks: Replicate experiments across multiple labs with standardized protocols.
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 3,6-dichloropyridazines) to identify trends .
Advanced: What interdisciplinary approaches integrate biological activity studies with chemical synthesis for this compound?
Answer:
- High-Throughput Screening (HTS): Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays.
- Cheminformatics: Build QSAR models to correlate structural features (e.g., logP, polar surface area) with bioactivity.
- Collaborative Frameworks: Adopt methodologies from microbial ecology studies, such as cell-to-cell communication assays, to explore bioactivity in complex systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
